5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and a thiazole ring attached to a phenyl group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with various biological targets . They can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
Thiazole derivatives have been found to interact unpredictably when entering physiological systems . The aromaticity of the thiazole ring, which consists of sulfur and nitrogen, allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by heating a mixture of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine.
Nitration and Chlorination: The benzamide core undergoes nitration and chlorination reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Coupling Reactions: The thiazole ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide: Another thiazole derivative with similar biological activities.
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the thiazole ring, makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-6-7-14(20(22)23)12(8-11)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCVXQEJIJINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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